molecular formula C13H13BrN2O2S B2746650 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1797370-63-8

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide

Cat. No. B2746650
CAS RN: 1797370-63-8
M. Wt: 341.22
InChI Key: SXHRMEBVOYTRQH-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase enzymes. It has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that rely heavily on glutamine metabolism.

Mechanism of Action

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide works by inhibiting the activity of glutaminase enzymes, which are responsible for converting glutamine to glutamate. Glutamate is then further metabolized to provide energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide reduces the availability of glutamate, which selectively targets cancer cells that rely heavily on glutamine metabolism.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to decreased cell proliferation and increased cell death. 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. Additionally, 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its selective targeting of cancer cells that rely heavily on glutamine metabolism. This allows for the specific targeting of cancer cells while minimizing damage to healthy cells. Additionally, 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, making it a valuable tool in cancer research.
One of the limitations of using 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its potential toxicity. While 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been shown to be relatively safe in animal studies, further research is needed to determine its safety and toxicity in humans. Additionally, the use of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for research on 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of more potent and selective glutaminase inhibitors. Additionally, further research is needed to determine the safety and toxicity of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in humans. Another area of research is the potential use of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in combination with other cancer treatments, such as immunotherapy. Finally, research is needed to determine the potential use of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in other diseases that rely heavily on glutamine metabolism, such as neurodegenerative diseases.

Synthesis Methods

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol, potassium carbonate, and 3-chlorothiolane-2-carbonitrile to form 2-(2-bromophenoxy)thiolane-3-carbonitrile. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal and trifluoroacetic acid to form 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide.

Scientific Research Applications

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on glutamine metabolism, which is essential for cancer cell survival and proliferation. 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c14-10-3-1-2-4-11(10)18-7-12(17)16-13(8-15)5-6-19-9-13/h1-4H,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRMEBVOYTRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide

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